Naphtho[2,1-d]thiazole-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-d]thiazole-2-carboxaldehyde is an organic compound that belongs to the class of naphthothiazoles It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with an aldehyde functional group at the second position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing naphtho[2,1-d]thiazole-2-carboxaldehyde involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,1-d]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Naphtho[2,1-d]thiazole-2-carboxylic acid.
Reduction: Naphtho[2,1-d]thiazole-2-methanol.
Substitution: Various substituted naphtho[2,1-d]thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-d]thiazole-2-carboxaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Coordination Chemistry: It serves as a ligand in the formation of coordination compounds with metals such as europium and ytterbium, which are used in luminescent applications.
Wirkmechanismus
The mechanism of action of naphtho[2,1-d]thiazole-2-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
- Naphtho[1,2-d]thiazole-2-carboxaldehyde
- Naphtho[2,1-d]oxazole-2-carboxaldehyde
- 2-Thiazolecarboxaldehyde
Comparison: Naphtho[2,1-d]thiazole-2-carboxaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which influence its reactivity and applications. Compared to naphtho[1,2-d]thiazole-2-carboxaldehyde, it has different electronic properties due to the variation in ring fusion. Naphtho[2,1-d]oxazole-2-carboxaldehyde, on the other hand, contains an oxygen atom in place of sulfur, which affects its chemical behavior and potential applications. 2-Thiazolecarboxaldehyde lacks the naphthalene ring, making it less complex and potentially less versatile in certain applications.
Eigenschaften
CAS-Nummer |
109440-72-4 |
---|---|
Molekularformel |
C12H7NOS |
Molekulargewicht |
213.254 |
IUPAC-Name |
benzo[g][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-7H |
InChI-Schlüssel |
LWBDIOMVGMFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C=O |
Synonyme |
Naphtho[2,1-d]thiazole-2-carboxaldehyde (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.